sodium;3-methanidylheptane

Description

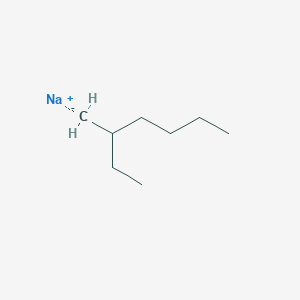

Sodium 3-methanidylheptane (systematic IUPAC name pending) is an organosodium compound derived from the hydrocarbon 3-methyleneheptane (C₈H₁₆, CAS 1632-16-2) . Organosodium compounds are typically utilized in organic synthesis as strong bases or nucleophiles due to their electron-rich nature.

Properties

CAS No. |

54546-37-1 |

|---|---|

Molecular Formula |

C8H17Na |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

sodium;3-methanidylheptane |

InChI |

InChI=1S/C8H17.Na/c1-4-6-7-8(3)5-2;/h8H,3-7H2,1-2H3;/q-1;+1 |

InChI Key |

JOZGELVITUSFFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC([CH2-])CC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium;3-methanidylheptane is typically synthesized through the reaction of 2-ethylhexan-1-ol with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C8H17OH+Na→C8H17Na+21H2

This reaction requires careful control of temperature and pressure to ensure the complete conversion of the alcohol to the sodium alkoxide.

Industrial Production Methods: In industrial settings, the production of sodium 2-ethylhexan-1-ide involves large-scale reactors where 2-ethylhexan-1-ol is continuously fed into a reactor containing molten sodium. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: sodium;3-methanidylheptane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethylhexanoic acid.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: It can participate in nucleophilic substitution reactions, replacing halides in organic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: It can reduce carbonyl compounds in the presence of hydrogen gas.

Substitution: It reacts with alkyl halides under mild conditions to form new carbon-carbon bonds.

Major Products:

Oxidation: 2-ethylhexanoic acid.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: New alkylated products.

Scientific Research Applications

sodium;3-methanidylheptane has a wide range of applications in scientific research:

Chemistry: It is used as a strong base and nucleophile in organic synthesis.

Biology: It is employed in the synthesis of biologically active molecules.

Medicine: It is used in the preparation of pharmaceutical intermediates.

Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of sodium 2-ethylhexan-1-ide involves its ability to donate electrons and act as a nucleophile. It targets electrophilic centers in molecules, facilitating various chemical transformations. The molecular pathways involved include the formation of carbon-carbon and carbon-oxygen bonds through nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Key Inferred Properties (Based on Analogues):

- Molecular Formula : Likely C₈H₁₅Na (derived from 3-methyleneheptane, C₈H₁₆, with sodium substitution).

- Reactivity: Expected to exhibit high reactivity with electrophiles, similar to other organosodium species.

- Physical State: Potentially a low-melting solid or liquid, given the low density (0.863 g/mL) of the magnesium analogue .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Reactivity and Functional Comparisons

Sodium 3-Methanidylheptane vs. Grignard Reagents: Sodium derivatives are generally more reactive than magnesium-based Grignard reagents (e.g., magnesium 3-methanidylheptane bromide) due to sodium’s lower electronegativity and stronger reducing capacity . Applications: Organosodium compounds are less commonly used industrially than Grignard reagents due to handling challenges but are critical in specialized syntheses.

Comparison with Alkanes/Alkenes: 3-Methyleneheptane (C₈H₁₆): An alkene with a double bond at the 3-position, serving as a monomer in polymerization. Sodium 3-methanidylheptane may act as a catalyst or initiator in such processes . 3-Methylheptane (C₈H₁₈): A branched alkane with lower reactivity, primarily used as a solvent. Sodium derivatives, in contrast, participate in bond-forming reactions .

Comparison with Inorganic Sodium Salts: Sodium Hydroxide (NaOH): A strong base with broad industrial use (e.g., pH adjustment, soap production). Unlike organosodium compounds, it lacks carbon-metal bonds and is water-soluble . Sodium Cyanide (NaCN): A toxic salt used in metallurgy. Sodium 3-methanidylheptane’s applications are niche and distinct, focusing on organic synthesis rather than extraction processes .

Research Findings and Limitations

Safety and Handling: Organosodium compounds are pyrophoric and require inert atmospheres (e.g., argon) for handling, similar to Grignard reagents .

Knowledge Gaps: The evidence lacks direct data on sodium 3-methanidylheptane’s spectroscopic properties (e.g., NMR, IR) or thermodynamic parameters. Further experimental studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.